molecular formula C11H15Cl2OTl B14572303 Dichloro(2-phenyl-2-propoxyethyl)thallane CAS No. 61368-73-8

Dichloro(2-phenyl-2-propoxyethyl)thallane

Cat. No.: B14572303
CAS No.: 61368-73-8
M. Wt: 438.52 g/mol
InChI Key: YCIRYRLPKYZRGI-UHFFFAOYSA-L
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Description

Dichloro(2-phenyl-2-propoxyethyl)thallane is a chemical compound with the molecular formula C11H14Cl2Tl

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of dichloro(2-phenyl-2-propoxyethyl)thallane typically involves the reaction of thallium trichloride with 2-phenyl-2-propoxyethanol in the presence of a suitable solvent. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:

TlCl3+C9H12OC11H14Cl2Tl+HCl\text{TlCl}_3 + \text{C}_9\text{H}_12\text{O} \rightarrow \text{C}_11\text{H}_14\text{Cl}_2\text{Tl} + \text{HCl} TlCl3​+C9​H1​2O→C1​1H1​4Cl2​Tl+HCl

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, often involving purification steps such as recrystallization or distillation to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Dichloro(2-phenyl-2-propoxyethyl)thallane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form thallium(III) derivatives.

    Reduction: It can be reduced to form thallium(I) derivatives.

    Substitution: The chlorine atoms in the compound can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines or thiols can be used under mild conditions to replace the chlorine atoms.

Major Products Formed

    Oxidation: Thallium(III) derivatives.

    Reduction: Thallium(I) derivatives.

    Substitution: Various substituted thallium compounds depending on the nucleophile used.

Scientific Research Applications

Dichloro(2-phenyl-2-propoxyethyl)thallane has several scientific research applications:

    Chemistry: Used as a reagent in organic synthesis and catalysis.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Studied for its potential therapeutic applications, including anticancer properties.

    Industry: Utilized in the development of advanced materials and as a precursor for other thallium-based compounds.

Mechanism of Action

The mechanism of action of dichloro(2-phenyl-2-propoxyethyl)thallane involves its interaction with molecular targets such as enzymes and receptors. The compound can form complexes with biomolecules, leading to changes in their activity and function. The exact pathways and molecular targets are still under investigation, but it is believed that the thallium center plays a crucial role in mediating these interactions.

Comparison with Similar Compounds

Similar Compounds

  • Dichloro(2-phenyl-2-propoxyethyl)lead(II)
  • Dichloro(2-phenyl-2-propoxyethyl)tin(IV)
  • Dichloro(2-phenyl-2-propoxyethyl)mercury(II)

Uniqueness

Dichloro(2-phenyl-2-propoxyethyl)thallane is unique due to the presence of thallium, which imparts distinct chemical properties compared to its lead, tin, and mercury analogs. Thallium compounds are known for their high reactivity and ability to form stable complexes, making them valuable in various applications.

Properties

CAS No.

61368-73-8

Molecular Formula

C11H15Cl2OTl

Molecular Weight

438.52 g/mol

IUPAC Name

dichloro-(2-phenyl-2-propoxyethyl)thallane

InChI

InChI=1S/C11H15O.2ClH.Tl/c1-3-9-12-10(2)11-7-5-4-6-8-11;;;/h4-8,10H,2-3,9H2,1H3;2*1H;/q;;;+2/p-2

InChI Key

YCIRYRLPKYZRGI-UHFFFAOYSA-L

Canonical SMILES

CCCOC(C[Tl](Cl)Cl)C1=CC=CC=C1

Origin of Product

United States

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